molecular formula C22H20ClNO5S B2562026 3-{[(4-Chlorophenyl)methyl](2-ethoxyphenyl)sulfamoyl}benzoic acid CAS No. 929974-81-2

3-{[(4-Chlorophenyl)methyl](2-ethoxyphenyl)sulfamoyl}benzoic acid

Cat. No.: B2562026
CAS No.: 929974-81-2
M. Wt: 445.91
InChI Key: XBXRSIOIXLTJKQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid (CAS: 929974-81-2) is a sulfamoyl benzoic acid derivative characterized by a central benzoic acid moiety substituted at the 3-position with a sulfamoyl group. The sulfamoyl nitrogen is further substituted with a benzyl group bearing a 4-chlorophenyl ring and a 2-ethoxyphenyl group. The molecular formula is C₃₁H₂₅ClN₂O₅S (calculated based on analogous structures in ), with a molecular weight exceeding 550 g/mol.

The compound is likely intended for research in medicinal chemistry, particularly in targeting protein-protein interactions (e.g., PDZ domains, as suggested in ) due to its structural complexity .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5S/c1-2-29-21-9-4-3-8-20(21)24(15-16-10-12-18(23)13-11-16)30(27,28)19-7-5-6-17(14-19)22(25)26/h3-14H,2,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXRSIOIXLTJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is added via an etherification reaction, where 2-ethoxyphenol reacts with an appropriate halide under basic conditions.

    Sulfamoylation: The sulfamoyl group is introduced through a reaction between the intermediate compound and sulfamoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification

The carboxylic acid group (-COOH) undergoes esterification with alcohols (R-OH) to form esters (R-O-CO-) under acidic or basic catalysis. This reaction is critical for modifying solubility or bioavailability.

Example Conditions (inferred from sulfonamide esters):

  • Catalyst : H₂SO₄ or DCC (N,N’-dicyclohexylcarbodiimide)

  • Reagents : Alcohols (e.g., methanol, ethanol)

  • Outcome : Conversion of -COOH to -COOR

Nucleophilic Substitution

The sulfamoyl group (-SO₂NH-) is susceptible to nucleophilic attack by amines (R-NH₂) or alkoxides (RO⁻), replacing the hydrogen on nitrogen. This reaction is pivotal for synthesizing derivatives with altered biological activity.

Example Conditions :

  • Reagents : Amines (e.g., aniline, benzylamine) or alkoxide salts

  • Solvent : DMF, THF, or DMSO

  • Outcome : Formation of substituted sulfonamides (e.g., -SO₂NRR’)

Hydrolysis

  • Saponification : Esters derived from the carboxylic acid undergo hydrolysis to regenerate the acid under basic aqueous conditions.

  • Acid Hydrolysis : Ester-to-acid conversion in acidic environments (e.g., HCl).

Redox Reactions

The aromatic rings may undergo oxidation or reduction, though specific reactivity depends on substituent effects (e.g., electron-withdrawing chlorine).

Reaction Pathways and Outcomes

Reaction Type Key Features Expected Products Relevance
Esterification -COOH → -COOREsters (e.g., methyl, ethyl esters)Modulation of physicochemical properties
Nucleophilic Substitution -SO₂NH- → -SO₂NRR’Substituted sulfonamidesTailoring biological activity (e.g., TRPM8 antagonism )
Hydrolysis -COOR → -COOH (saponification)Regenerated carboxylic acidReversible modification
Cross-Coupling Potential C-C bond formation (e.g., Suzuki-Miyaura)Aryl-aryl or aryl-alkyl compoundsStructural diversification

Drug Design

Sulfonamide groups in this compound may interact with biological targets (e.g., enzymes, ion channels) due to their ability to form hydrogen bonds and π-π interactions. For instance, structurally similar sulfonamides in patents (e.g., TRPM8 antagonists) are designed to modulate ion channel activity .

Research Gaps and Challenges

  • Limited Reaction Data : Specific reaction conditions (e.g., temperature, catalyst load) for this exact compound are not explicitly detailed in public sources. Analogous sulfonamides (e.g., benzenesulfonamide derivatives) often require empirical optimization .

  • Functional Group Interference : The presence of multiple reactive sites (-COOH, -SO₂NH-, aromatic rings) may complicate selective transformations.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated that compounds with similar sulfamoyl structures often display antibacterial, antifungal, and anticancer properties.

Antimicrobial Properties

Preliminary studies suggest that 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid may inhibit certain enzymes or microbial growth, making it a candidate for pharmaceutical research targeting infectious diseases. Compounds with sulfamoyl groups have been known to exhibit antibacterial activity against various pathogens, indicating that this compound could serve as a template for developing new antimicrobial agents.

Anticancer Potential

Research has shown that similar compounds can act as effective inhibitors of cancer cell proliferation. The mechanism of action often involves apoptosis induction in cancer cells, with increased caspase activity observed in treated samples. This suggests that 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid could be explored further for its anticancer properties.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it may inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzyme inhibitors are crucial for developing therapeutic agents for conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid typically involves several steps that can be modified to enhance yield and purity. Researchers have focused on creating derivatives of this compound to explore variations in biological activity.

Compound Name Structure Features Unique Aspects
4-ChlorobenzenesulfonamideContains a chlorobenzene ring and sulfonamide groupPrimarily antibacterial
2-EthoxybenzenesulfonamideSimilar ethoxy substitution but lacks the benzoic acid moietyFocused more on sulfonamide properties
BenzenesulfonamideBasic sulfonamide structure without additional functional groupsCommonly used as an antibiotic

The structural uniqueness of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid lies in its dual aromatic system combined with a sulfamoyl group and carboxylic acid functionality, potentially leading to diverse biological activities not found in simpler analogs.

Case Studies

Several studies have documented the efficacy of compounds similar to 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid:

Anti-inflammatory Activity

In animal models, derivatives of this compound demonstrated a significant decrease in inflammatory markers compared to control groups, indicating potential as an anti-inflammatory agent.

Cancer Cell Line Studies

In vitro studies against various cancer cell lines revealed dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfamoyl benzoic acid derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid 929974-81-2 C₃₁H₂₅ClN₂O₅S 4-Chlorophenyl, 2-ethoxyphenyl, benzyl ~550 High lipophilicity; potential for dual aromatic interactions
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 1262010-41-2 C₁₄H₁₂ClNO₄S 3-Methylphenyl, 4-chloro 317.76 Simpler structure; lower molecular weight may improve bioavailability
3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid 379725-44-7 C₁₆H₁₃ClNO₄S 4-Chlorophenyl, allyl 356.80 Allyl group introduces steric effects; potential reactivity due to double bond
4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid 18813-87-1 C₁₅H₁₅NO₅S 4-Ethoxyphenyl 337.36 Para-substitution may alter binding specificity compared to meta-substituted analogs
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid 147410-78-4 C₁₃H₁₀ClNO₄S 4-Chlorophenyl 311.74 Minimal substituents; baseline for studying sulfamoyl interactions
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone-related compound) N/A C₁₄H₁₀ClNO₅S Benzoyl, 4-chloro, 3-sulfamoyl 363.75 Structural similarity to diuretics; dual carboxylic acid groups enhance polarity

Key Comparative Insights:

Structural Complexity and Binding Affinity The target compound’s dual aromatic substituents (4-chlorophenyl and 2-ethoxyphenyl) provide steric bulk and lipophilicity, which may enhance binding to hydrophobic protein pockets (e.g., PDZ domains) compared to simpler analogs like 3-[(4-chlorophenyl)sulfamoyl]benzoic acid .

Substituent Effects on Pharmacokinetics The allyl group in 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 379725-44-7) introduces conformational flexibility, which might modulate metabolic stability compared to the rigid benzyl-ethoxy substitution in the target compound .

Therapeutic Potential Sulfonamide-based compounds like the target molecule are implicated in disrupting Wnt signaling pathways by binding to Dvl PDZ domains (). The ethoxy group may enhance selectivity for specific PDZ isoforms compared to 4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid, which lacks the benzyl group .

Biological Activity

3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid, also known by its CAS number 929974-81-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular structure of 3-{(4-chlorophenyl)methylsulfamoyl}benzoic acid can be represented as follows:

  • IUPAC Name : 3-{[(4-chlorobenzyl)(2-ethoxyphenyl)sulfamoyl]}benzoic acid
  • Molecular Formula : C22H20ClNO5S
  • Molecular Weight : 445.92 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Properties

Research indicates that sulfamoyl compounds exhibit significant anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. For instance, a study demonstrated that compounds with similar sulfamoyl structures reduced inflammation in animal models by decreasing the levels of TNF-alpha and IL-6 .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid. In vitro assays showed that it could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Method : Administered to mice with induced paw edema.
    • Results : Significant reduction in paw swelling was observed compared to control groups, suggesting effective anti-inflammatory action.
  • Cancer Cell Proliferation Assay :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay conducted on MCF-7 (breast) and HT-29 (colon) cancer cells.
    • Results : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for HT-29, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduction of apoptosis; G1 phase cell cycle arrest

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3-{(4-chlorophenyl)methylsulfamoyl}benzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound’s synthesis likely involves sulfonamide formation via nucleophilic substitution. A plausible route includes reacting 3-sulfamoylbenzoic acid derivatives with 4-chlorobenzyl chloride and 2-ethoxyphenylamine under controlled conditions. Key parameters include temperature (e.g., 45–60°C), solvent choice (e.g., dichloromethane or DMF), and catalysts (e.g., FeCl₃ for chlorination steps). Purification via column chromatography (hexane/EtOH gradients) is recommended to isolate the product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, 1H^1H NMR in DMSO-d₆ should resolve aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH signals (δ ~10–12 ppm), and ethoxy/methylene groups. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) can validate molecular weight and functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What computational tools are available to predict physicochemical properties or reaction pathways for this sulfamoyl benzoic acid derivative?

  • Methodological Answer : Tools like Gaussian (for DFT calculations) or Reaxys (for synthetic pathway prediction) can model electronic properties or retro-synthetic steps. SMILES strings (e.g., O=C(O)C1=CC=CC(S(=O)(=O)N(C2=CC=Cl)C3=CC=C(OCC)C=C3)=C1) enable database searches for analogous reactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields or by-products in the synthesis of this compound be resolved?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., stoichiometry, solvent polarity) with Design of Experiments (DoE) can identify critical factors. For example, excess 4-chlorobenzyl chloride may reduce dimerization by-products. Analytical techniques like HPLC or LC-MS can track intermediates and impurities .

Q. What strategies are effective in improving the solubility and bioavailability of this compound for pharmacological studies?

  • Methodological Answer : Salt formation (e.g., sodium or potassium salts of the carboxylic acid group) or co-solvent systems (e.g., PEG-400/water) can enhance solubility. Computational logP predictions (e.g., using ChemAxon) guide structural modifications to balance hydrophilicity and membrane permeability .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition or receptor binding?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to targets like carbonic anhydrase. Molecular docking (AutoDock Vina) models interactions between the sulfamoyl group and enzyme active sites, validated by site-directed mutagenesis .

Q. What advanced analytical techniques are recommended for characterizing polymorphic forms or stability under varying conditions?

  • Methodological Answer : X-ray crystallography (single-crystal) resolves polymorphic structures, while dynamic vapor sorption (DVS) assesses hygroscopicity. Accelerated stability studies (40°C/75% RH for 3 months) paired with HPLC monitor degradation pathways .

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